molecular formula C16H14BrNO4 B3478570 4-bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate

4-bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate

Cat. No.: B3478570
M. Wt: 364.19 g/mol
InChI Key: KDDJTZMMHZTRCJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate is an organic compound that features a brominated aromatic ring and a nitrobenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate typically involves a multi-step process:

    Bromination: The starting material, 2,6-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,6-dimethylphenol.

    Esterification: The brominated phenol is then esterified with 4-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon, room temperature and pressure.

    Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.

Major Products

    Substitution: Formation of methoxy derivatives.

    Reduction: Formation of 4-amino-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate.

    Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate can be used as an intermediate for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology and Medicine

This compound may serve as a precursor for the synthesis of biologically active molecules. The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals.

Industry

In materials science, this compound could be used in the development of new polymers or as a building block for advanced materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 4-bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate exerts its effects depends on its chemical transformations For instance, in a reduction reaction, the nitro group is converted to an amine, which can then participate in hydrogen bonding or act as a nucleophile in further reactions

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylphenol: Similar structure but lacks the ester and nitro groups.

    4-Methyl-3-nitrobenzoic acid: Contains the nitrobenzoate moiety but lacks the brominated aromatic ring.

    2,6-Dimethylphenyl 4-methyl-3-nitrobenzoate: Similar ester structure but without the bromine atom.

Uniqueness

4-Bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate is unique due to the combination of its brominated aromatic ring and nitrobenzoate ester group. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-9-4-5-12(8-14(9)18(20)21)16(19)22-15-10(2)6-13(17)7-11(15)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDJTZMMHZTRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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